methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate
Description
Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond system and a 4-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring confers electron-donating properties, influencing both reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl (E)-3-(4-ethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-7-4-10(5-8-11)6-9-12(13)14-2/h4-9H,3H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZZULGXHUQOEN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of 4-ethoxybenzaldehyde with methyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: 3-(4-ethoxyphenyl)propan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and materials with specific properties, such as UV-absorbing materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic addition reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy, Methyl, and Halogen Groups
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Structural Difference : The methoxy group (-OCH₃) replaces the ethoxy group.
- Synthesis : Synthesized via analogous methods, such as Pd-catalyzed coupling reactions (e.g., Catellani-type reactions in flow systems) .
- NMR data (δ 3.64–3.66 ppm for methoxy protons) suggest similar electronic environments .
- Bioactivity: Methoxy-substituted analogs are precursors to prop-2-enoylamides with reported antimicrobial and anti-inflammatory activities .
Methyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
- Structural Difference : Three methoxy groups on the phenyl ring.
- Synthesis: Prepared via esterification of trimethoxycinnamic acid with methanol, yielding 45–75% .
- Properties: Increased electron donation enhances stability but reduces solubility in nonpolar solvents. IR spectra show strong C=O stretching at ~1718 cm⁻¹ .
- Bioactivity : Trimethoxy derivatives exhibit cholinesterase inhibitory activity, relevant for Alzheimer’s disease research .
Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- Structural Difference : Fluorine replaces the ethoxy group.
- Properties : The electron-withdrawing fluorine atom alters electronic density, increasing reactivity in Michael addition reactions. NMR shifts for the α,β-unsaturated system differ significantly (e.g., δ 7.66 ppm for the double bond proton) .
- Applications : Fluorinated analogs are explored in radiopharmaceuticals due to their metabolic stability .
Impact of Ester Group Modifications
Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate
- Structural Difference : Ethyl ester (-COOCH₂CH₃) instead of methyl.
- Synthesis: Similar routes, but with ethanol instead of methanol. Yields are comparable (29–37%) .
- Properties : The bulkier ethyl group may lower melting points (e.g., colorless oil vs. crystalline solid) and alter pharmacokinetics .
Methyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
Bioactive Derivatives and Stability Considerations
Methyl Caffeate Ether Derivatives
- Structural Difference : Dihydroxyphenyl core (e.g., 3,4-dihydroxyphenyl) vs. 4-ethoxyphenyl.
- Stability : Hydroxyl groups increase susceptibility to oxidation and enzymatic degradation. Methyl ether derivatives (e.g., herniarin) show improved stability under reflux conditions .
- Bioactivity: Caffeate derivatives demonstrate antioxidant and antibacterial properties, though ethoxy analogs may lack these due to reduced phenolic reactivity .
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
- Structural Difference : Pyrazole ring replaces the phenyl group.
- Properties : The pyrazole’s nitrogen atoms enable hydrogen bonding and metal coordination, enhancing solubility in polar solvents .
- Applications : Pyrazole-containing compounds are studied for anticancer and kinase inhibitory activities .
Key Data Tables
Table 1: Comparative NMR Data for α,β-Unsaturated Protons
Biological Activity
Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate, a derivative of methyl cinnamate, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a prop-2-enoate backbone with an ethoxy-substituted phenyl group, which is significant for its biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. In vitro studies demonstrated that this compound can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, it significantly reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was found to inhibit the activation of NF-kB signaling pathways, which play a crucial role in inflammation.
| Concentration | Cytokine Level Reduction | Cell Line |
|---|---|---|
| 10 µg/mL | 30% decrease in TNF-alpha | RAW 264.7 Macrophages |
| 25 µg/mL | 50% decrease in IL-6 | RAW 264.7 Macrophages |
3. Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Studies revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and altering mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation and mitochondrial disruption |
| HeLa | 20 | Induction of apoptosis |
Case Study 1: In Vivo Assessment
In a recent animal study, this compound was administered to mice subjected to induced oxidative stress. The results indicated a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity, suggesting its efficacy as an antioxidant agent.
Case Study 2: Clinical Relevance
A clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. Participants receiving this compound reported reduced symptoms and improved quality of life metrics over a six-week period.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
